N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-5-methylthiophene-2-sulfonamide
Description
N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-5-methylthiophene-2-sulfonamide is a synthetic small molecule characterized by a tetrahydroquinoline core substituted with a benzoyl group at the 1-position and a sulfonamide-linked 5-methylthiophene moiety at the 6-position. Its structure combines features of both heterocyclic and aromatic systems, making it a candidate for biological activity studies, particularly in enzyme inhibition.
Properties
IUPAC Name |
N-(1-benzoyl-3,4-dihydro-2H-quinolin-6-yl)-5-methylthiophene-2-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N2O3S2/c1-15-9-12-20(27-15)28(25,26)22-18-10-11-19-17(14-18)8-5-13-23(19)21(24)16-6-3-2-4-7-16/h2-4,6-7,9-12,14,22H,5,8,13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHGKVANIXYPUOE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(S1)S(=O)(=O)NC2=CC3=C(C=C2)N(CCC3)C(=O)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Structural Analogues
The compound shares structural homology with two classes of inhibitors discussed in the evidence:
- Quinolinyl Oxamide Derivatives (QODs): Example: N-(2H-1,3-benzodioxol-5-yl)-N’-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]ethanediamide.
- Indole Carboxamide Derivatives (ICDs): Example: N-{3-[(biphenyl-4-ylcarbonyl)amino]propyl}-1H-indole-2-carboxamide .
Structural and Functional Differences
Mechanistic and Computational Insights
- Dual Inhibition : QOD and ICD act as dual inhibitors of falcipain-2 (FP-2) and falcipain-3 (FP-3), but their mechanism remains unresolved due to a lack of structural data. The target compound’s sulfonamide group may enhance hydrogen bonding with catalytic residues compared to QOD’s oxamide or ICD’s carboxamide .
- Methodological Gaps : Structural characterization of such compounds often relies on X-ray crystallography (e.g., SHELX software ), but molecular dynamics (MD) simulations are critical for elucidating dynamic interactions, as seen in related studies .
Research Findings and Challenges
Pharmacological Limitations
- SAR (Structure-Activity Relationship) Challenges : The absence of structural data for dual inhibitors hinders rational design. For example, the benzoyl group in the target compound may improve metabolic stability over QOD’s benzodioxole, but this remains untested .
Opportunities for Development
- Computational Tools : MD simulations and SHELX-based crystallography (if applicable) could bridge gaps in understanding binding modes and guide modifications (e.g., optimizing the methylthiophene substituent for enhanced affinity) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
